Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride
CAS No.: 97791-59-8
Cat. No.: VC8162703
Molecular Formula: C9H16ClNO2
Molecular Weight: 205.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97791-59-8 |
|---|---|
| Molecular Formula | C9H16ClNO2 |
| Molecular Weight | 205.68 g/mol |
| IUPAC Name | methyl 2-azabicyclo[2.2.2]octane-6-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C9H15NO2.ClH/c1-12-9(11)7-4-6-2-3-8(7)10-5-6;/h6-8,10H,2-5H2,1H3;1H |
| Standard InChI Key | HPPCXEUTFZNZSG-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CC2CCC1NC2.Cl |
| Canonical SMILES | COC(=O)C1CC2CCC1NC2.Cl |
Introduction
Chemical Identity and Molecular Properties
Structural Characterization
Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride belongs to the azabicyclo compound family, characterized by a bicyclo[2.2.2]octane core with a nitrogen atom integrated into the ring system. The hydrochloride salt form enhances its stability and solubility in polar solvents. Key structural features include:
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Bicyclic framework: A rigid [2.2.2] bicyclo system that imposes steric constraints, influencing reactivity and molecular interactions.
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Ester group: A methyl ester moiety at the 6-position, contributing to its lipophilicity and susceptibility to hydrolysis.
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Quaternary ammonium center: The protonated nitrogen in the hydrochloride salt form facilitates ionic interactions.
The InChI representation () and SMILES notation () provide precise descriptors of its atomic connectivity and stereochemistry .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 205.68 g/mol | |
| IUPAC name | Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride | |
| InChIKey | LHHQTUUWJAIWKJ-UHFFFAOYSA-N |
Synthesis and Optimization
Synthetic Pathways
The synthesis of methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride begins with tropinone, a bicyclic ketone, which undergoes sequential transformations:
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Reduction: Tropinone is reduced to the corresponding alcohol using catalysts like palladium or platinum under hydrogen gas.
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Esterification: The alcohol intermediate reacts with methyl chloroformate in the presence of a base (e.g., triethylamine) to form the methyl ester.
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Salt formation: Treatment with hydrochloric acid yields the hydrochloride salt, enhancing crystallinity and stability.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Factors |
|---|---|---|
| Reduction | , Pd/C, ethanol | Temperature (25–50°C), pressure |
| Esterification | Methyl chloroformate, EtN | Solvent (THF, DCM), stoichiometry |
| Salt formation | HCl (gaseous or aqueous) | pH control, crystallization time |
Reaction yields (typically 60–85%) depend on solvent polarity, temperature, and catalyst loading.
Molecular Structure and Reactivity
Stereochemical Features
The compound’s [2.2.2] bicyclic framework imposes a chair-like conformation on the six-membered ring, with the nitrogen atom occupying a bridgehead position. X-ray crystallography of analogous azabicyclo compounds reveals bond angles of 109.5° at the nitrogen, consistent with hybridization . The ester group adopts an equatorial orientation, minimizing steric hindrance with the bicyclic system.
Reactivity Profile
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Hydrolysis: The methyl ester undergoes saponification in basic aqueous conditions to form the carboxylic acid derivative .
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Reduction: Lithium aluminum hydride () reduces the ester to a primary alcohol.
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Nucleophilic substitution: The protonated nitrogen can participate in alkylation or acylation reactions.
Applications in Medicinal Chemistry
Biological Target Interactions
The compound’s rigid structure enables selective binding to neurological receptors, including nicotinic acetylcholine receptors (nAChRs) and serotonin transporters. Computational docking studies suggest that the bicyclic framework mimics the geometry of natural alkaloids like epibatidine, enabling antagonistic or agonistic effects .
| Parameter | Value | Source |
|---|---|---|
| Skin irritation | Category 2 | |
| Eye irritation | Category 2 | |
| Recommended storage | 2–8°C in airtight container |
Future Research Directions
Structural Modifications
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Side-chain functionalization: Introducing fluorinated or chiral groups to enhance bioavailability.
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Prodrug development: Masking the ester group to improve pharmacokinetics.
Computational Modeling
Molecular dynamics simulations could elucidate binding mechanisms with neurological targets, guiding rational drug design .
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